

Evatanepag in Preclinical Asthma Models: A Technical Guide

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Compound of Interest

Compound Name: *Evatanepag*

Cat. No.: *B1671788*

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Executive Summary

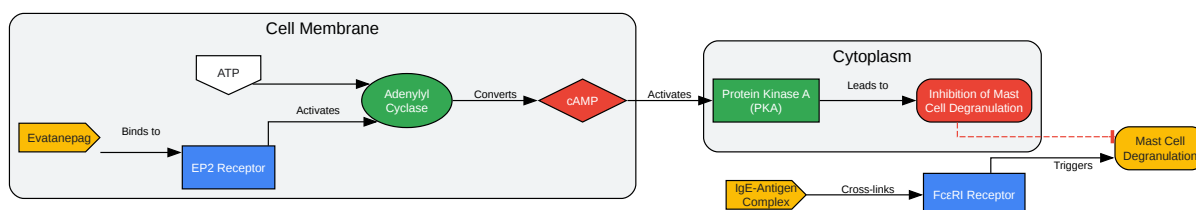
Evatanepag (formerly CP-533,536) is a potent and selective, non-prostanoid agonist of the E-prostanoid 2 (EP2) receptor, a subtype of the prostaglandin E2 (PGE2) receptor.[1][2][3] Preclinical research has identified the EP2 receptor as a promising therapeutic target in allergic and other mast cell-mediated diseases, including asthma.[4] Activation of the EP2 receptor has been shown to inhibit mast cell degranulation and reduce airway hyperresponsiveness in murine models of allergic asthma.[1] This technical guide provides an in-depth overview of the preclinical data for **evatanepag** in asthma models, detailing its mechanism of action, experimental protocols, and key efficacy data.

Mechanism of Action: EP2 Receptor Agonism

Evatanepag exerts its therapeutic effects by selectively binding to and activating the EP2 receptor. The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of asthma, this signaling cascade has been shown to have a stabilizing effect on mast cells, key effector cells in the allergic inflammatory response. By increasing intracellular cAMP, **evatanepag** inhibits the IgE-mediated degranulation of mast cells, thereby preventing the release of histamine, proteases, and other pro-inflammatory mediators that contribute to bronchoconstriction and airway inflammation. The PGE2-EP2 signaling axis is considered an

important endogenous brake on allergic airway inflammation, primarily by targeting T cells and reducing the production of Th2 cytokines.

Signaling Pathway of Evatanepag in Mast Cells



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Caption: **Evatanepag** signaling pathway in mast cells.

Preclinical Efficacy Data In Vitro Studies

Evatanepag has demonstrated potent and dose-dependent inhibitory effects on mast cell degranulation in vitro.

Table 1: In Vitro Activity of **Evatanepag**

Assay	Cell Type	Parameter	Result	Reference
EP2 Receptor Activation	HEK-293 cells	Intracellular cAMP increase (IC50)	50 nM	
Mast Cell Degranulation	hFcεRI-expressing mast cells	Inhibition of degranulation	Dose-dependent inhibition at 10 nM	

In Vivo Studies

Preclinical studies in a murine model of house dust mite (HDM)-induced allergic asthma have shown that **evatanepag** can effectively reduce airway hyperresponsiveness.

Table 2: In Vivo Efficacy of **Evatanepag** in a Murine Asthma Model

Animal Model	Treatment	Administration Route	Key Findings	Reference
HDM-sensitized BALB/c mice	0.3 mg/kg Evatanepag	Intranasal	Prevented aeroallergen-driven increase in lung resistance (RL) in response to methacholine.	
HDM-sensitized BALB/c mice	3.0 mg/kg Evatanepag	Intranasal	Prevented the enhanced mast cell activity by approximately 48%.	

Experimental Protocols

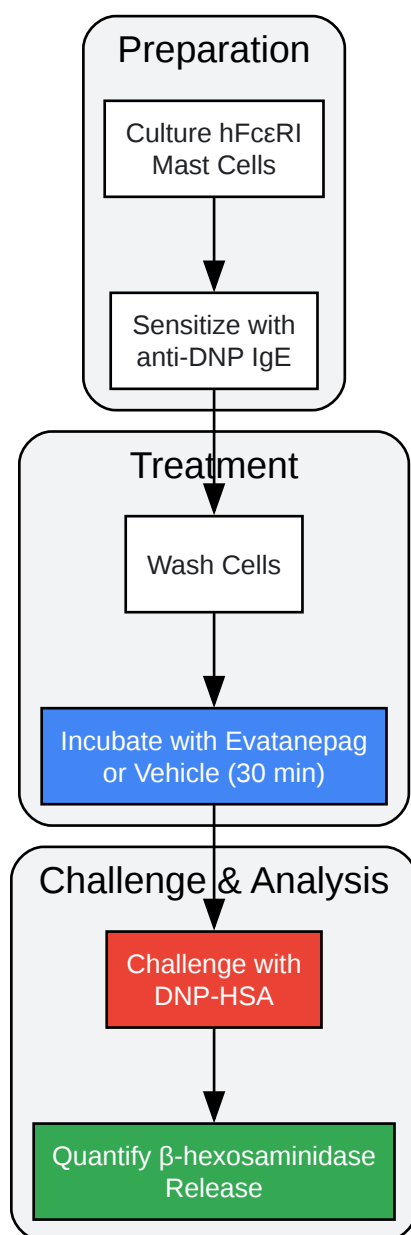
In Vitro Mast Cell Degranulation Assay

This protocol assesses the ability of **evatanepag** to inhibit IgE-mediated degranulation of mast cells.

- **Cell Culture and Sensitization:** Mast cells expressing the human high-affinity IgE receptor (hFcεRI) are cultured under standard conditions. Cells are sensitized overnight with anti-DNP IgE.
- **Compound Incubation:** Sensitized cells are washed and then incubated with varying concentrations of **evatanepag** (e.g., 0.1 nM to 10 μM) or vehicle control for 30 minutes.

- **Antigen Challenge:** Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (DNP-HSA).
- **Quantification of Degranulation:** The extent of degranulation is quantified by measuring the release of β -hexosaminidase, a granular enzyme, into the supernatant. The results are typically expressed as a percentage of the total cellular β -hexosaminidase.

Experimental Workflow: In Vitro Mast Cell Degranulation Assay



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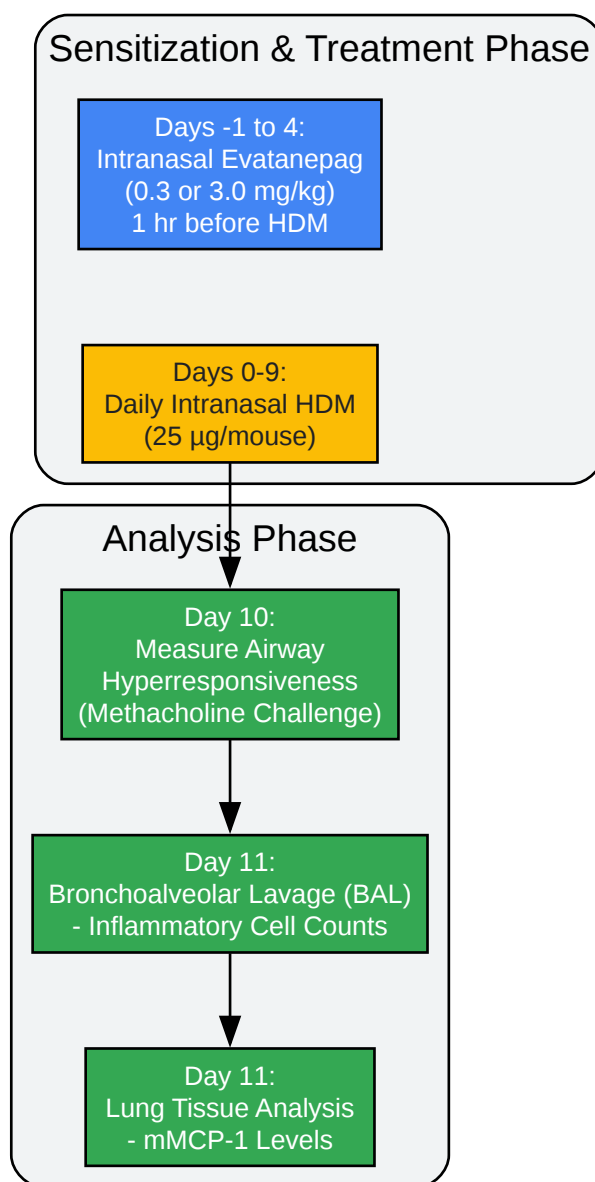
Caption: Workflow for in vitro mast cell degranulation assay.

House Dust Mite (HDM)-Induced Murine Model of Allergic Asthma

This in vivo model is used to evaluate the efficacy of **evatanepag** in a relevant preclinical asthma model.

- **Animal Model:** BALB/c mice are typically used for this model.
- **Sensitization and Challenge:** Mice are sensitized to HDM aeroallergens by daily intranasal exposure to an HDM extract (e.g., 25 µg/mouse) for 10 consecutive days (days 0-9).
- **Treatment Protocol:** **Evatanepag** (0.3 mg/kg or 3.0 mg/kg) or vehicle control (e.g., PBS in 0.1% DMSO) is administered intranasally one hour before each HDM exposure, starting from day -1 to day 4 of the sensitization period.
- **Assessment of Airway Hyperresponsiveness (AHR):** On day 10, airway reactivity to increasing concentrations of inhaled methacholine is measured. AHR is typically assessed by measuring changes in lung resistance (RL).
- **Assessment of Airway Inflammation:** 24 hours after the final HDM exposure, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells. Total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) are determined in the BAL fluid.
- **Assessment of Mast Cell Activity:** Lung tissue homogenates are analyzed for mouse mast cell protease-1 (mMCP-1), a marker of mucosal mast cell activation.

Experimental Workflow: HDM-Induced Murine Asthma Model



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Caption: Workflow for HDM-induced murine asthma model.

Pharmacokinetics

Limited pharmacokinetic data is available. An intravenous injection of 1 mg/kg of **evatanepag** in rats demonstrated high clearance (56 mL/min/kg) and a short half-life (0.33 h).

Conclusion

Preclinical data strongly support the therapeutic potential of **evatanepag** in asthma. Its selective EP2 receptor agonism leads to the inhibition of mast cell degranulation and a reduction in airway hyperresponsiveness in a relevant animal model of allergic asthma. These findings highlight the EP2 receptor as a viable target for the development of novel anti-inflammatory and bronchodilatory treatments for asthma. Further investigation into the effects of **evatanepag** on different inflammatory cell types and cytokine profiles will provide a more comprehensive understanding of its immunomodulatory properties.

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